molecular formula C5H11N B2473426 2beta-Isopropylaziridine CAS No. 45378-03-8

2beta-Isopropylaziridine

Cat. No.: B2473426
CAS No.: 45378-03-8
M. Wt: 85.15
InChI Key: JHTQHOGTBDMULK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2beta-Isopropylaziridine is a nitrogen-containing, three-membered ring heterocycle. It is a derivative of aziridine, characterized by the presence of an isopropyl group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .

Comparison with Similar Compounds

Uniqueness: 2beta-Isopropylaziridine is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate for specific synthetic applications .

Properties

IUPAC Name

(2S)-2-propan-2-ylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQHOGTBDMULK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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